![molecular formula C12H12N2O6 B5070344 1-(2,5-dimethoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B5070344.png)
1-(2,5-dimethoxy-4-nitrophenyl)-2,5-pyrrolidinedione
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Overview
Description
1-(2,5-dimethoxy-4-nitrophenyl)-2,5-pyrrolidinedione, commonly known as DNP, is a chemical compound that has been extensively studied for its scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C12H11NO6.
Mechanism of Action
DNP acts by disrupting the normal coupling of oxidative phosphorylation in mitochondria, leading to an increase in metabolic rate and energy expenditure. It does this by acting as a protonophore, which means that it allows protons to leak across the inner mitochondrial membrane, leading to a decrease in the proton motive force and an increase in the rate of electron transport.
Biochemical and Physiological Effects:
DNP has been shown to have a number of biochemical and physiological effects, including an increase in metabolic rate, energy expenditure, and oxygen consumption. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and to improve insulin sensitivity in animal models of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using DNP in lab experiments is its ability to uncouple oxidative phosphorylation, which allows researchers to study the effects of mitochondrial dysfunction on cellular metabolism and energy homeostasis. However, DNP can be toxic at high concentrations and must be used with caution in lab experiments.
Future Directions
There are several future directions for research on DNP, including its potential use as a therapeutic agent for metabolic disorders and obesity. Other areas of research include the development of new uncoupling agents with improved safety profiles and the study of the effects of mitochondrial dysfunction on aging and age-related diseases.
Synthesis Methods
DNP can be synthesized through various methods, including the reaction of 2,5-dimethoxy-4-nitrophenol with ethyl acetoacetate in the presence of a base. The resulting product is then treated with acid to yield DNP. Other methods include the reaction of 2,5-dimethoxy-4-nitrobenzaldehyde with malonic acid in the presence of a base.
Scientific Research Applications
DNP has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It is commonly used as a mitochondrial uncoupler, which means that it disrupts the normal coupling of oxidative phosphorylation, leading to an increase in metabolic rate and energy expenditure. This property of DNP has been studied for its potential use in treating obesity and metabolic disorders.
properties
IUPAC Name |
1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-19-9-6-8(14(17)18)10(20-2)5-7(9)13-11(15)3-4-12(13)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIWXOBXAXSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)CCC2=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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